molecular formula C8H16S2 B075367 1-[(E)-2-propylsulfanylethenyl]sulfanylpropane CAS No. 1120-17-8

1-[(E)-2-propylsulfanylethenyl]sulfanylpropane

Cat. No.: B075367
CAS No.: 1120-17-8
M. Wt: 176.3 g/mol
InChI Key: WERZWRCQQURDDW-BQYQJAHWSA-N
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Description

Propane, 1,1’-((1E)-1,2-ethenediylbis(thio))bis- is an organic compound with a unique structure that includes two thioether groups connected by an ethene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propane, 1,1’-((1E)-1,2-ethenediylbis(thio))bis- typically involves the reaction of propane-1,3-dithiol with ethene under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the thioether bonds. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions and can handle large volumes of reactants, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Propane, 1,1’-((1E)-1,2-ethenediylbis(thio))bis- can undergo various chemical reactions, including:

    Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols using reducing agents like lithium aluminum hydride.

    Substitution: The thioether groups can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles, depending on the desired product

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted thioethers

Scientific Research Applications

Propane, 1,1’-((1E)-1,2-ethenediylbis(thio))bis- has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism by which Propane, 1,1’-((1E)-1,2-ethenediylbis(thio))bis- exerts its effects involves the interaction of its thioether groups with various molecular targets. In biological systems, the compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes and result in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Propane, 1,1’-[ethylidenebis(oxy)]bis-: Similar structure but with oxygen atoms instead of sulfur atoms.

    Benzene, 1,1’-(1,3-propanediyl)bis-: Contains a benzene ring instead of an ethene bridge.

Uniqueness

Propane, 1,1’-((1E)-1,2-ethenediylbis(thio))bis- is unique due to its thioether groups and ethene bridge, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

1120-17-8

Molecular Formula

C8H16S2

Molecular Weight

176.3 g/mol

IUPAC Name

1-[(E)-2-propylsulfanylethenyl]sulfanylpropane

InChI

InChI=1S/C8H16S2/c1-3-5-9-7-8-10-6-4-2/h7-8H,3-6H2,1-2H3/b8-7+

InChI Key

WERZWRCQQURDDW-BQYQJAHWSA-N

Isomeric SMILES

CCCS/C=C/SCCC

SMILES

CCCSC=CSCCC

Canonical SMILES

CCCSC=CSCCC

1120-17-8

Origin of Product

United States

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